molecular formula C15H18O4 B14209941 Ethyl (5R)-5-hydroxy-3-oxo-7-phenylhept-6-enoate CAS No. 735287-46-4

Ethyl (5R)-5-hydroxy-3-oxo-7-phenylhept-6-enoate

Cat. No.: B14209941
CAS No.: 735287-46-4
M. Wt: 262.30 g/mol
InChI Key: NWNVDMRKXHDQDL-ZDUSSCGKSA-N
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Description

Ethyl (5R)-5-hydroxy-3-oxo-7-phenylhept-6-enoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound has a unique structure that includes a hydroxyl group, a keto group, and a phenyl group, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5R)-5-hydroxy-3-oxo-7-phenylhept-6-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to drive the reaction to completion . The general reaction can be represented as:

RCOOH+C2H5OHRCOOC2H5+H2ORCOOH + C_2H_5OH \rightarrow RCOOC_2H_5 + H_2O RCOOH+C2​H5​OH→RCOOC2​H5​+H2​O

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of heterogeneous catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5R)-5-hydroxy-3-oxo-7-phenylhept-6-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a keto group using oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO_4 in acidic or basic medium.

    Reduction: NaBH_4 in methanol or ethanol.

    Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of different esters or amides.

Scientific Research Applications

Ethyl (5R)-5-h

Properties

CAS No.

735287-46-4

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

ethyl (5R)-5-hydroxy-3-oxo-7-phenylhept-6-enoate

InChI

InChI=1S/C15H18O4/c1-2-19-15(18)11-14(17)10-13(16)9-8-12-6-4-3-5-7-12/h3-9,13,16H,2,10-11H2,1H3/t13-/m0/s1

InChI Key

NWNVDMRKXHDQDL-ZDUSSCGKSA-N

Isomeric SMILES

CCOC(=O)CC(=O)C[C@H](C=CC1=CC=CC=C1)O

Canonical SMILES

CCOC(=O)CC(=O)CC(C=CC1=CC=CC=C1)O

Origin of Product

United States

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